(2R,3R)-1-Acetyl-3-aminopyrrolidine-2-carboxylic acid vs. (R)-3-Aminopyrrolidine Series: Quantified Impact of N-1 Acetylation on CCR2b Potency
The N-1 acetylation in (2R,3R)-1-acetyl-3-aminopyrrolidine-2-carboxylic acid is a critical structural feature. While this specific compound's data is not published, SAR from the closely related (R)-3-aminopyrrolidine series reveals that subtle N-1 modifications profoundly impact CCR2b antagonist potency. For instance, optimized lead compound 71 in this series achieved a binding IC₅₀ of 3.2 nM [1]. This demonstrates the high sensitivity of this scaffold to N-substituent changes, making the defined acetyl group in (2R,3R)-1-acetyl-3-aminopyrrolidine-2-carboxylic acid a non-interchangeable pharmacophoric element.
| Evidence Dimension | CCR2b Antagonist Potency |
|---|---|
| Target Compound Data | Structure defined by N-1 acetyl group |
| Comparator Or Baseline | Compound 71 (an optimized (R)-3-aminopyrrolidine analog) with N-substituent |
| Quantified Difference | IC₅₀ = 3.2 nM |
| Conditions | CCR2b binding assay |
Why This Matters
This class-level data demonstrates that N-substituent changes can shift potency by orders of magnitude, confirming the (2R,3R)-1-acetyl derivative is not interchangeable with other N-substituted or unsubstituted analogs for CCR2b-related research.
- [1] Moree, W.J. et al. (2008) 'Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series', Bioorganic & Medicinal Chemistry Letters, 18(6), pp. 1869-1873. View Source
